[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid
Overview
Description
Fmoc-NH-PEG2-CH2COOH is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Mechanism of Action
Target of Action
Fmoc-NH-PEG2-CH2COOH, also known as [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase and target proteins in PROTACs .
Mode of Action
The compound acts as a linker in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . In PROTACs, it links the ligand for the E3 ubiquitin ligase to the ligand for the target protein . This enables the PROTAC to selectively degrade target proteins .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in the synthesis of PROTACs . This system is responsible for protein degradation within cells . By linking the ligand for the E3 ubiquitin ligase to the ligand for the target protein, the compound allows the PROTAC to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-NH-PEG2-CH2COOH are largely determined by its role as a linker in ADCs and PROTACs . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This can enhance the bioavailability of the ADC or PROTAC, allowing for more efficient delivery of the cytotoxic drug or degradation of the target protein .
Result of Action
The primary result of the compound’s action is the delivery of a cytotoxic drug to target cells in the case of ADCs, or the selective degradation of target proteins in the case of PROTACs . This can lead to the death of target cells in the case of ADCs, or the disruption of cellular processes in the case of PROTACs .
Action Environment
The action of Fmoc-NH-PEG2-CH2COOH can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Fmoc group, which is necessary for the compound to obtain the free amine used for further conjugations . Additionally, the presence of activators such as EDC or HATU is required for the terminal carboxylic acid in the compound to react with primary amine groups and form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-PEG2-CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.
PEGylation: The protected amine is then reacted with PEG (polyethylene glycol) to introduce the PEG spacer.
Carboxylation: The terminal hydroxyl group of the PEG is converted to a carboxylic acid group.
The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the reactions. For example, the Fmoc group can be deprotected under basic conditions using piperidine .
Industrial Production Methods
Industrial production of Fmoc-NH-PEG2-CH2COOH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Fmoc-NH-PEG2-CH2COOH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.
Common Reagents and Conditions
Deprotection: Piperidine in an organic solvent.
Amide Bond Formation: EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products
Deprotection: Free amine derivative.
Amide Bond Formation: Amide-linked conjugates.
Scientific Research Applications
Fmoc-NH-PEG2-CH2COOH is widely used in scientific research due to its versatility:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules, such as peptides and proteins, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG2-CH2CH2COOH: Another PEG linker with a similar structure but a slightly longer PEG spacer.
Fmoc-NH-PEG12-CH2COOH: Contains a longer PEG spacer, providing greater flexibility and solubility.
Fmoc-NH-PEG5-CH2COOH: Features a different PEG length, affecting its solubility and application.
Uniqueness
Fmoc-NH-PEG2-CH2COOH is unique due to its specific PEG length, which provides an optimal balance between solubility and stability. Its Fmoc-protected amine and terminal carboxylic acid functionalities make it highly versatile for various conjugation reactions .
Properties
IUPAC Name |
2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c23-20(24)14-27-12-11-26-10-9-22-21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPYRJIMPDBGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373231 | |
Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166108-71-0 | |
Record name | 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166108-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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